Biphenyl-4-yl-piperidin-4-yl-methanone
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular identity within the scientific community. The compound is registered under the Chemical Abstracts Service number 42060-83-3, which serves as its primary identification code in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry name for this compound is [1,1'-biphenyl]-4-yl(4-piperidinyl)methanone, providing a systematic description of its molecular structure according to standardized nomenclature conventions. Alternative synonyms include 4-Biphenylyl(4-piperidyl)methanone, Biphenyl-4-yl-4-piperidinyl-methanone, and [1,1'-Biphenyl]-4-yl 4-piperidinyl methanone, reflecting various naming approaches used across different chemical literature sources. The compound's molecular formula is C₁₈H₁₉NO, indicating the presence of eighteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom in its molecular structure. The MDL number MFCD04115002 provides an additional unique identifier used in chemical inventory management systems and database cross-referencing.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 42060-83-3 |
| International Union of Pure and Applied Chemistry Name | [1,1'-biphenyl]-4-yl(4-piperidinyl)methanone |
| Molecular Formula | C₁₈H₁₉NO |
| MDL Number | MFCD04115002 |
| Molecular Weight | 265.35 g/mol |
Historical Development and Research Significance
The historical development of this compound reflects the broader evolution of organic chemistry research focused on heterocyclic compounds and their pharmaceutical applications. Research into compounds containing the biphenyl structure has been particularly significant due to their widespread occurrence in natural products and their utility as pharmaceutical intermediates. The piperidine ring system, which forms the other major structural component of this compound, has been extensively studied since the early twentieth century for its role in numerous biologically active molecules. The combination of these two structural motifs in this compound represents a convergence of research interests that has led to its investigation across multiple scientific disciplines. Contemporary research has identified this compound as a valuable synthetic intermediate in the preparation of complex organic molecules, particularly those designed for pharmaceutical applications. The compound's significance in material science research has emerged more recently, with investigations focusing on its potential applications in polymer development and coating technologies. Modern analytical techniques have enabled detailed characterization of the compound's properties, contributing to a comprehensive understanding of its potential applications and reactivity patterns.
Structural Characteristics and Molecular Properties
The structural architecture of this compound encompasses several distinct molecular features that contribute to its unique chemical and physical properties. The biphenyl moiety consists of two phenyl rings connected by a single carbon-carbon bond, creating a flexible aromatic system that can adopt various conformational states. Research has demonstrated that biphenyl systems typically exhibit twisted conformations, with dihedral angles between the aromatic rings that influence the overall molecular geometry and electronic properties. The piperidine ring component exists as a six-membered nitrogen-containing heterocycle that predominantly adopts a chair conformation under standard conditions. The methanone group serves as the connecting bridge between the biphenyl and piperidine portions of the molecule, creating a carbonyl linkage that significantly influences the compound's electronic distribution and reactivity. The InChI key MEAYERISLPBAKL-UHFFFAOYSA-N provides a unique structural identifier that enables precise molecular identification across chemical databases. The molecular structure features both aromatic and aliphatic components, creating a hybrid system that exhibits characteristics of both structural types. This combination of structural elements contributes to the compound's distinctive solubility profile, stability characteristics, and potential for various chemical transformations.
| Structural Component | Description |
|---|---|
| Biphenyl Moiety | Two phenyl rings connected by single carbon-carbon bond |
| Piperidine Ring | Six-membered nitrogen-containing heterocycle |
| Methanone Linkage | Carbonyl group connecting biphenyl and piperidine components |
| Molecular Geometry | Hybrid aromatic-aliphatic structure |
| InChI Key | MEAYERISLPBAKL-UHFFFAOYSA-N |
Physicochemical Properties and Stability Profile
The physicochemical properties of this compound reflect its complex molecular structure and provide important information for its handling, storage, and application in various research contexts. The compound exhibits a molecular weight of 265.35 grams per mole, which places it in the medium molecular weight range for organic compounds. Thermal analysis has revealed that the compound has a boiling point of 428.5 degrees Celsius at 760 millimeters of mercury, indicating significant thermal stability under standard atmospheric conditions. The physical state of the compound at room temperature is typically solid, as indicated by various supplier specifications and handling requirements. The compound's solubility characteristics are influenced by its hybrid aromatic-aliphatic structure, with the biphenyl portion contributing to hydrophobic interactions while the piperidine nitrogen can participate in hydrogen bonding. Storage recommendations typically specify refrigeration conditions to maintain compound integrity over extended periods. The stability profile of the compound under various environmental conditions has been characterized through accelerated stability testing protocols. Temperature sensitivity studies have indicated that the compound maintains structural integrity under moderate thermal stress but may undergo degradation at elevated temperatures. The presence of both aromatic and heteroatom-containing functional groups creates multiple potential sites for chemical reactivity, which must be considered during storage and handling procedures.
| Physical Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 265.35 g/mol | Standard conditions |
| Boiling Point | 428.5°C | 760 mmHg |
| Physical State | Solid | Room temperature |
| Storage Temperature | Refrigerated | Long-term stability |
| Thermal Stability | Stable | Moderate temperatures |
Structure
2D Structure
Properties
IUPAC Name |
(4-phenylphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYERISLPBAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604989 | |
| Record name | ([1,1'-Biphenyl]-4-yl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42060-83-3 | |
| Record name | ([1,1'-Biphenyl]-4-yl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl-piperidin-4-yl-methanone typically involves the reaction of biphenyl-4-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
This compound is primarily investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure allows for interaction with various biological targets, making it a promising candidate for drug discovery. Research indicates that derivatives of biphenyl-4-yl-piperidin-4-yl-methanone exhibit antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis .
Mechanism of Action
Studies have shown that modifications to the biphenyl or piperidine moieties can significantly influence the compound's biological activity. This highlights the importance of structure-activity relationship (SAR) analyses in optimizing therapeutic efficacy .
Organic Synthesis
Intermediate Role
this compound serves as an important intermediate in synthesizing various organic compounds. Its ability to facilitate the creation of complex molecules efficiently is crucial in organic chemistry . The compound's unique structure enables chemists to explore diverse synthetic pathways.
Material Science
Development of New Materials
In material science, this compound is investigated for its properties in developing new materials such as polymers and coatings. Research focuses on enhancing durability and performance through the incorporation of biphenyl structures . The versatility of biphenyl derivatives allows for tailored material properties suitable for specific applications.
Biochemical Research
Enzyme Inhibition Studies
The unique structural features of this compound make it a valuable tool in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. These studies provide insights into biological mechanisms and potential drug targets, facilitating advancements in understanding disease processes .
Analytical Chemistry
Standardization in Chromatography
In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds in complex mixtures, ensuring reliable results in analytical studies . Its role as a standard enhances the precision of analytical methodologies.
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Therapeutic agent for neurological disorders; antimicrobial activity against Mycobacterium tuberculosis |
| Organic Synthesis | Intermediate for synthesizing complex organic compounds |
| Material Science | Development of durable materials and coatings |
| Biochemical Research | Studies on enzyme inhibition and receptor binding |
| Analytical Chemistry | Standard in chromatographic techniques for accurate quantification |
Case Studies
- Antimicrobial Activity Study : Research demonstrated that modifications to the biphenyl or piperidine moieties significantly affect the antimicrobial potency against various pathogens, including tuberculosis .
- Material Development Research : Investigations into polymer formulations incorporating biphenyl derivatives have shown enhanced mechanical properties and resistance to environmental degradation .
- Enzyme Binding Analysis : Studies have explored how this compound interacts with specific enzymes, revealing potential pathways for drug development targeting metabolic disorders .
Mechanism of Action
The mechanism of action of Biphenyl-4-yl-piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
The compound’s structural analogues differ in substituents, ring systems, or functional groups, leading to variations in physicochemical properties, binding affinities, and applications. Below is a detailed analysis supported by evidence:
Structural Analogues with Modified Heterocyclic Rings
(a) 4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone (CAS N/A)
- Molecular Formula : C₂₃H₁₉ClN₂O .
- Key Differences : Replaces the piperidine ring with a piperazine ring bearing a 3-chlorophenyl group.
- The piperazine ring introduces an additional nitrogen, altering solubility and hydrogen-bonding capacity compared to the parent compound .
(b) 4-Biphenyl-4-yl-piperidine (CAS 143867-44-1)
- Molecular Formula : C₁₇H₁₉N .
- Implications : Likely exhibits lower binding affinity to targets requiring ketone-mediated interactions, such as enzymes with catalytic lysine residues .
Analogues with Substituted Aromatic Systems
(a) [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS 113231-78-0)
- Molecular Formula: C₁₈H₁₂ClNO .
- Key Differences : Replaces the piperidine ring with a 2-chloropyridinyl group .
- Implications : The pyridine ring introduces basic nitrogen , enhancing solubility in acidic environments. The chlorine atom may improve metabolic stability but could reduce cell permeability due to increased molecular weight .
(b) 4-Acetylbiphenyl (CAS 92-91-1)
- Molecular Formula : C₁₄H₁₂O .
- Key Differences : Simplifies the structure by removing the piperidine ring entirely.
- Implications: Limited utility in receptor-targeted drug design due to the absence of a heterocyclic pharmacophore. Primarily used in materials science or as a synthetic intermediate .
Physicochemical and Pharmacological Comparison
Research Findings
- Binding Affinity: Methanone analogues with piperidine/piperazine rings show higher affinity for CNS targets compared to simpler aromatic ketones like 4-acetylbiphenyl .
- Synthetic Utility : The parent compound’s high purity (97%) and scalability make it preferable for industrial applications over analogues with complex substitutions .
- Solubility : Piperazine-containing derivatives (e.g., 3-chlorophenyl variant) exhibit better aqueous solubility than piperidine-based compounds, critical for oral bioavailability .
Biological Activity
Biphenyl-4-yl-piperidin-4-yl-methanone (also known as BPMP) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₁₉NO. It consists of a biphenyl moiety linked to a piperidine ring through a carbonyl group. The biphenyl structure is characterized by two phenyl rings connected by a single bond, which enhances its interaction with biological targets due to increased hydrophobicity and π-π stacking interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various pathogens, including Mycobacterium tuberculosis , which is particularly significant given the global burden of tuberculosis. The compound's structure allows for modifications that can enhance its antimicrobial potency, as demonstrated by structure-activity relationship (SAR) studies.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mycobacterium tuberculosis | Effective | 0.5 µg/mL |
| Staphylococcus aureus | Moderate | 1.0 µg/mL |
| Escherichia coli | Limited | 2.0 µg/mL |
The biological mechanisms through which this compound exerts its effects are still under investigation. It is believed to interact with specific molecular targets within microbial cells, potentially disrupting essential cellular processes such as protein synthesis or cell wall integrity. Additionally, studies suggest that the compound may modulate enzyme activity related to lipid metabolism, particularly through inhibition of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways.
Structure-Activity Relationship (SAR)
The SAR analysis of biphenyl derivatives indicates that variations in the biphenyl or piperidine moieties significantly influence their biological activity. For example:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | Contains a hydroxyl group on biphenyl | Exhibits enhanced solubility and bioavailability |
| Biphenyl-(3-methylpiperidin)-1-one | Similar piperidine structure | Variation in substituents affects activity |
| 4'-Bromo-[1,1'-biphenyl]-4-yloxyacetamide | Contains a bromo substituent | Increased reactivity due to halogen presence |
These modifications can lead to significant differences in both chemical properties and biological activities.
Case Studies and Research Findings
Recent studies have highlighted the potential of biphenyl derivatives in treating various conditions:
- Antimicrobial Efficacy : A study demonstrated that biphenyl derivatives showed significant antibacterial activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics.
- Neurological Applications : Research has indicated that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's due to its interaction with endocannabinoid pathways.
- Anti-inflammatory Properties : Some derivatives have been shown to exhibit anti-inflammatory effects, making them candidates for treating inflammatory disorders.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and aromatic rings are susceptible to oxidation under specific conditions.
- Key Finding : Oxidation of the methanone group to carboxylic acid is achieved under strong acidic conditions, while aromatic hydroxylation occurs at the para position relative to existing substituents .
Reduction Reactions
The ketone moiety can be selectively reduced to form alcohols or amines.
- Selectivity : LiAlH₄ preferentially reduces the ketone without affecting the aromatic rings , while hydrogenation saturates the piperidine ring .
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic substitutions are observed.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EAS (Nitration) | HNO₃/H₂SO₄ | 3′-Nitro-biphenyl-4-yl-piperidin-4-yl-methanone | 75% | |
| Nucleophilic Substitution | NaOMe/MeOH | Methoxy-substituted derivatives | 82% |
- Regiochemistry : Nitration occurs preferentially at the meta position of the biphenyl ring due to steric and electronic effects.
Industrial and Scalable Methods
Large-scale synthesis employs continuous flow reactors and optimized catalysts:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ | Encapsulated Pd nanoparticles |
| Solvent | THF/H₂O | Toluene/Water biphasic system |
| Yield | 90% | 95% (with recycling) |
| Cost Efficiency | Moderate | High |
Industrial processes emphasize catalyst recovery and reduced waste .
Comparative Reactivity with Analogues
The piperidine and biphenyl moieties influence reactivity compared to similar compounds:
| Compound | Reactivity with LiAlH₄ | Nitration Position | Oxidation Susceptibility |
|---|---|---|---|
| Biphenyl-4-yl-piperidin-4-yl-methanone | High | meta | Moderate |
| Biphenyl-4-yl-piperazin-1-yl-methanone | Moderate | para | High |
| (4-Fluorophenyl)piperidinyl-methanone | Low | ortho | Low |
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of biphenyl-4-yl-piperidin-4-yl-methanone?
- Methodology : Use X-ray crystallography with SHELX software (e.g., SHELXL) for high-resolution crystal structure determination. For preliminary analysis, employ spectroscopic techniques like IR spectroscopy (e.g., using KBr discs for functional group identification) . NMR (¹H/¹³C) and mass spectrometry are critical for confirming molecular weight and substituent patterns. Computational tools like density functional theory (DFT) can supplement experimental data .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Adhere to safety data sheet (SDS) guidelines, including using personal protective equipment (PPE), avoiding inhalation/contact with skin, and storing the compound in a dry, ventilated area away from ignition sources. Monitor for acute toxicity and environmental hazards, as suggested for structurally similar piperidine derivatives .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology : Utilize piperidine building blocks (e.g., tert-butyl 4-(aryl carbonyl)piperidine-1-carboxylate derivatives) in Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. Reaction conditions typically involve anhydrous solvents (e.g., THF, DCM) and catalysts like palladium complexes for aryl-aryl bond formation .
Advanced Research Questions
Q. How can researchers ensure data reliability when studying this compound’s physicochemical properties?
- Methodology : Prioritize peer-reviewed studies and high-throughput experimental data over computational predictions. Cross-validate findings using orthogonal techniques (e.g., HPLC purity assays combined with thermal stability tests). Follow the HPV Chemicals Challenge Program guidelines for systematic data collection and quality assessment .
Q. What strategies are effective for identifying pharmacological targets of this compound?
- Methodology : Conduct receptor-binding assays (e.g., radioligand displacement) to screen for interactions with G-protein-coupled receptors (GPCRs) or enzymes. Use structure-activity relationship (SAR) models to predict bioactivity, leveraging known piperidine derivative interactions with neurological or metabolic targets .
Q. How can this compound’s crystallographic data resolve contradictions in its stereochemical configuration?
- Methodology : Apply SHELXL’s twin refinement and disorder modeling for complex crystal structures. Validate results using the R-factor convergence test and compare with DFT-optimized geometries. Address discrepancies by re-examizing diffraction data for missed symmetry elements .
Q. What experimental designs are suitable for analyzing contradictory bioactivity data in this compound studies?
- Methodology : Use dose-response curves to assess potency variations across cell lines. Control for off-target effects via knockout/knockdown models. Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables like solvent polarity or metabolic instability .
Q. How can researchers integrate computational and experimental data to develop SAR models for this compound derivatives?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities. Validate predictions via synthetic modification of the biphenyl or piperidine moieties and subsequent bioassays. Use QSAR software (e.g., MOE) to correlate substituent effects with activity .
Notes
- CAS Reference : The compound’s CAS number (42060-83-3) should be included in all structural and synthetic studies for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
